molecular formula C18H18N2O3S B2973577 N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}furan-2-carboxamide CAS No. 869070-18-8

N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}furan-2-carboxamide

Cat. No.: B2973577
CAS No.: 869070-18-8
M. Wt: 342.41
InChI Key: XKYJCMHTFYJRSD-UHFFFAOYSA-N
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Description

N-{2-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}furan-2-carboxamide is a synthetic organic compound designed for pharmaceutical and biological chemistry research. Its molecular architecture incorporates two heterocyclic systems of high significance in medicinal chemistry: a 4-methyl-1,3-thiazole ring and a furan-2-carboxamide group, linked via an ethyl chain to a 4-methoxyphenyl moiety. The 1,3-thiazole core is a privileged scaffold in drug discovery, known for its versatile pharmacological profile and its presence in a wide array of therapeutic agents . Thiazole-containing compounds are the subject of intensive investigation due to their ability to interact with diverse biological targets, including enzymes and receptors . This has led to the development of molecules with demonstrated antitumor, antimicrobial, and antiviral activities, making the thiazole ring a key structural element for exploring novel therapeutic mechanisms . The specific substitution pattern on the thiazole ring in this compound, along with the furan carboxamide linker, suggests potential for use as a key intermediate or a target molecule in high-throughput screening campaigns. Researchers can leverage this compound in the design and synthesis of novel small-molecule libraries aimed at modulating critical biological pathways, particularly in oncology and infectious disease research. It is presented as a valuable tool for rigorous scientific inquiry.

Properties

IUPAC Name

N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-12-16(9-10-19-17(21)15-4-3-11-23-15)24-18(20-12)13-5-7-14(22-2)8-6-13/h3-8,11H,9-10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKYJCMHTFYJRSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)CCNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}furan-2-carboxamide typically involves multi-step organic reactions One common method includes the formation of the thiazole ring through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}furan-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with analogous molecules from recent literature. Key differences in substituents, synthesis, and bioactivity are highlighted.

Structural Analogues with Thiazole Cores

a. N-{2-[2-(4-Methoxyphenyl)-4-Methyl-1,3-Thiazol-5-yl]ethyl}-2,4,6-Trimethylbenzene-1-Sulfonamide (BE99195)

  • Structural Difference : Replaces furan-2-carboxamide with a 2,4,6-trimethylbenzenesulfonamide group.
  • Molecular Weight : 430.58 g/mol (vs. ~350–400 g/mol for furan-carboxamide derivatives), which may influence pharmacokinetics .

b. N-[4-Hydroxy-2-(4-Methoxyphenyl)-1,3-Thiazol-5-yl]Benzamide (4ca)

  • Structural Difference : Features a benzamide group instead of furan-2-carboxamide and a hydroxyl group at position 4 of the thiazole.
  • Synthesis : Achieved via Hantzsch cyclization with 90–95% yield, indicating robust synthetic accessibility .
  • Bioactivity : Benzamide derivatives often exhibit antimicrobial properties, but the hydroxyl group may confer higher polarity, affecting membrane permeability .
Analogues with Furan or Heterocyclic Modifications

a. N-[4-[2-[4-(4-Methylphenyl)Sulfonylpiperazin-1-yl]-2-Oxoethoxy]Phenyl]Furan-2-Carboxamide

  • Structural Difference : Retains the furan-2-carboxamide group but incorporates a piperazinyl-sulfonylphenyl ether linker.

b. N-[2-(Furan-2-yl)-2-(Thiophen-2-yl)Ethyl]-5-Methyl-1,2-Oxazole-4-Carboxamide

  • Structural Difference : Replaces the thiazole core with a 1,2-oxazole and adds a thiophene group.
Nitrothiophene and Trifluoromethyl Derivatives

a. N-(4-(3-Methoxy-4-(Trifluoromethyl)Phenyl)Thiazol-2-yl)-5-Nitrothiophene-2-Carboxamide

  • Structural Difference : Substitutes the furan with a nitrothiophene and introduces a trifluoromethyl group.
  • Purity : 42% (low) vs. 99.05% for N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide, indicating synthetic challenges with bulky substituents .
  • Bioactivity : The nitro group may enhance electron-withdrawing effects, improving interaction with bacterial enzymes .
Physicochemical Comparison
Compound Molecular Weight (g/mol) Key Functional Groups LogP (Predicted) Solubility (aq.)
Target Compound ~350–400 Thiazole, furan-carboxamide 2.5–3.5 Moderate
BE99195 430.58 Thiazole, sulfonamide 3.8–4.2 Low
4ca ~330 Thiazole, benzamide, hydroxyl 1.5–2.0 High
Nitrothiophene Derivative 437.35 Nitrothiophene, trifluoromethyl 3.0–3.5 Low

Biological Activity

N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure

The compound features a thiazole ring , a methoxyphenyl group , and a furan-2-carboxamide moiety . These structural components are critical for its biological activity.

ComponentDescription
Thiazole RingContributes to cytotoxic and antimicrobial properties
Methoxyphenyl GroupEnhances binding affinity to target enzymes
Furan-2-CarboxamideMay influence solubility and bioavailability

The primary mechanism of action involves the inhibition of specific enzymes crucial for cellular processes. Notably, the thiazole ring and methoxyphenyl group enhance the compound's binding affinity to dihydropteroate synthase, an enzyme involved in folic acid synthesis in bacteria. This inhibition leads to a reduction in folic acid production, ultimately causing bacterial cell death.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antibacterial properties. The presence of the thiazole ring has been associated with enhanced activity against both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that thiazole derivatives can inhibit bacterial growth at low concentrations, with IC50 values often below 10 µg/mL .

Anticancer Properties

This compound has shown promise as an anticancer agent. In vitro studies reveal that thiazole-containing compounds can induce apoptosis in cancer cell lines, including A-431 and Jurkat cells. The structure-activity relationship indicates that modifications to the phenyl ring significantly affect cytotoxicity. For example, substituents like methyl or chloro groups at specific positions enhance the anticancer efficacy.

Study 1: Antitumor Efficacy

A recent study evaluated the anticancer effects of various thiazole derivatives, including this compound. The results indicated that this compound exhibited potent cytotoxicity against several cancer cell lines, with IC50 values comparable to established chemotherapeutics such as doxorubicin .

Study 2: Antibacterial Activity

In another investigation, the antibacterial properties of thiazole derivatives were assessed using the agar diffusion method. The compound demonstrated significant inhibition zones against both Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development .

Structure-Activity Relationship (SAR)

The SAR analysis highlights the importance of specific functional groups in determining the biological activity of thiazole-containing compounds:

  • Thiazole Ring : Essential for cytotoxic activity.
  • Methoxy Group : Enhances lipophilicity and improves membrane permeability.
  • Substituents on Phenyl Ring : Methyl or halogen substitutions increase potency against cancer cells.

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}furan-2-carboxamide?

To optimize synthesis, focus on solvent selection and catalyst efficiency. For example, thiazole ring formation often requires cyclocondensation of thioureas with α-halo ketones in solvents like ethanol or DMF. Catalyst systems such as CuI or Pd(PPh₃)₄ can improve coupling reactions involving furan-2-carboxamide derivatives. Monitor reaction progress via TLC or HPLC, and use column chromatography for purification. Post-synthetic validation via melting point analysis and elemental composition (C/H/N/S) ensures purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, thiazole protons at δ 6.5–7.5 ppm) .
  • FTIR : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the carboxamide, C-O-C stretch at ~1250 cm⁻¹ for the furan ring) .
  • Mass Spectrometry : Validate molecular ion peaks and fragmentation patterns (e.g., M⁺ at m/z corresponding to C₁₉H₁₉N₂O₃S).

Q. What in vitro assays are suitable for initial biological activity screening?

Prioritize enzyme inhibition assays (e.g., kinase or protease targets) and cellular viability assays (MTT/XTT). For antiviral studies, use plaque reduction assays with relevant viral strains (e.g., poxvirus DNA polymerase inhibition, as suggested by docking scores in similar compounds ).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Modular Substitution : Replace the 4-methoxyphenyl group with halogenated (e.g., 4-fluorophenyl) or bulky substituents (e.g., cyclohexyl) to assess steric/electronic effects .
  • Bioisosteric Replacement : Substitute the thiazole ring with triazole or oxadiazole to modulate binding affinity .
  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict interactions with target proteins (e.g., DNA polymerase active sites) .

Q. How should researchers address contradictory bioactivity data across different cell lines?

  • Orthogonal Assays : Validate results using independent methods (e.g., SPR for binding kinetics alongside cellular assays).
  • Pharmacokinetic Profiling : Assess compound stability in varied media (e.g., serum half-life, metabolic degradation via liver microsomes) .
  • Cofactor Dependency : Test activity under varying redox conditions (e.g., glutathione levels) to identify context-dependent effects .

Q. What computational methods are effective for predicting metabolic pathways?

  • In Silico Tools : Use ADMET Predictor or MetaSite to identify probable Phase I/II metabolites (e.g., O-demethylation of the methoxyphenyl group or furan ring oxidation) .
  • Isotope-Labeling : Synthesize deuterated analogs to track metabolic fate via LC-MS/MS .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • X-ray Diffraction : Co-crystallize the compound with target proteins (e.g., viral polymerases) to confirm binding modes observed in docking studies .
  • Density Functional Theory (DFT) : Compare calculated vs. experimental bond lengths/angles to validate ground-state geometry .

Methodological Guidance for Data Contradictions

Q. Discrepancies in IC₅₀ values between enzymatic and cellular assays

  • Membrane Permeability : Measure logP (e.g., shake-flask method) to assess cellular uptake limitations .
  • Off-Target Effects : Perform kinome-wide profiling (e.g., KinomeScan) to identify unintended kinase interactions .

Q. Inconsistent spectroscopic data during structural characterization

  • Dynamic Exchange : Use variable-temperature NMR to detect conformational equilibria (e.g., rotamers in the ethyl linker) .
  • Impurity Profiling : Employ HPLC-MS with charged aerosol detection (CAD) to quantify byproducts (e.g., unreacted thiourea intermediates) .

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